molecular formula C13H15N3O2S B3093963 2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide CAS No. 1251573-85-9

2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B3093963
CAS No.: 1251573-85-9
M. Wt: 277.34
InChI Key: FRZIUDXGAGYHJC-UHFFFAOYSA-N
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Description

2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide is a pyridine-sulfonamide derivative characterized by a sulfonamide group at the 3-position of the pyridine ring and a 3-ethylphenylamino substituent at the 2-position. Pyridine-sulfonamides are a versatile class of compounds with applications spanning pharmaceuticals and agrochemicals. The sulfonamide moiety contributes to hydrogen-bonding interactions, enhancing binding affinity to biological targets, while the aromatic substituents modulate physicochemical properties and selectivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-ethylanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-2-10-5-3-6-11(9-10)16-13-12(19(14,17)18)7-4-8-15-13/h3-9H,2H2,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZIUDXGAGYHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide typically involves the following steps:

    Amination Reaction: The starting material, 3-ethylphenylamine, undergoes an amination reaction with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the desired sulfonamide linkage.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of pyridine-3-sulfonamides exhibit significant antimicrobial activity. For instance, compounds with a similar sulfonamide structure have been shown to possess antifungal properties against strains of Candida and other fungi, outperforming traditional treatments like fluconazole in certain cases .

Anticancer Activity
Several studies have investigated the anticancer potential of pyridine-3-sulfonamide derivatives. These compounds may inhibit specific kinases involved in cell proliferation and survival pathways, making them candidates for targeted cancer therapies . A notable study synthesized a series of pyridine-3-sulfonamides and evaluated their efficacy against various cancer cell lines, revealing promising results in inhibiting tumor growth .

Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isozymes by sulfonamide derivatives has been documented. This mechanism is relevant for developing treatments for conditions such as glaucoma and certain types of edema .

Biological Research

Enzyme Inhibition Studies
The compound has been studied for its role as an enzyme inhibitor, particularly in the context of metabolic pathways. By modulating enzyme activity, it may influence various physiological processes, providing insights into metabolic diseases and potential therapeutic interventions .

Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how structural modifications affect biological activity. Research on related compounds has demonstrated that variations in the sulfonamide moiety can significantly impact antimicrobial and anticancer efficacy. These findings guide the design of more potent derivatives .

Industrial Applications

Synthesis of Specialty Chemicals
In industrial chemistry, 2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide serves as a building block for synthesizing more complex organic molecules. Its unique chemical properties make it valuable in producing specialty chemicals used in pharmaceuticals and agrochemicals.

Quality Control Standards
The compound is also utilized as a reference standard in pharmaceutical testing to ensure the quality and consistency of drug formulations. Its characterization helps in the development of analytical methods for quality assurance in pharmaceutical manufacturing .

Data Tables and Comparative Analysis

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against Candida with MIC ≤ 25 µg/mL
Anticancer therapiesInhibits cell proliferation in cancer cell lines
Carbonic anhydrase inhibitorsPotential treatments for glaucoma
Biological ResearchEnzyme inhibitionModulates metabolic pathways
Structure-activity relationshipsGuides design of more potent derivatives
Industrial ApplicationsSynthesis of specialty chemicalsBuilding block for complex organic molecules
Quality control standardsReference standard for pharmaceutical testing

Case Studies

  • Antifungal Activity Study : A series of pyridine-3-sulfonamide derivatives were synthesized and tested against various fungal strains, demonstrating superior efficacy compared to existing antifungal agents. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Cancer Cell Line Inhibition : A recent investigation into the anticancer properties of pyridine-3-sulfonamides showed that specific compounds could inhibit tumor growth in vitro, suggesting potential for further development into therapeutic agents .
  • Enzyme Inhibition Research : Studies focused on the inhibition of carbonic anhydrase by sulfonamide derivatives revealed their potential application in treating conditions like glaucoma, showcasing their relevance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents (Position) Primary Application Key Reference
2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide 3-Ethylphenyl (2-amino), sulfonamide (3) Hypothesized pharmaceuticals N/A
2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide (QV-4592) 3-Cyanophenyl (2-amino) Research chemical
2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide 3-Fluoro-4-methylphenyl (2-amino) Discontinued research compound
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide 1-Phenylethyl (N-substituent), Br/Cl Antitumor agent (PI3Kα inhibition)
N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-3-(ethylsulfonyl)-2-pyridinesulfonamide (rimsulfuron) Ethylsulfonyl, dimethoxypyrimidine Herbicide

Key Observations :

  • Electron-Donating vs.
  • Bulkiness : The 3-ethylphenyl substituent is less sterically hindered than the 1-phenylethyl group in ’s antitumor compounds, which may influence binding pocket interactions .
  • Agrochemical vs. Pharmaceutical Design : Herbicidal sulfonamides (e.g., rimsulfuron) incorporate heterocyclic moieties (e.g., dimethoxypyrimidine) for plant enzyme targeting, contrasting with the simpler aromatic substituents in pharmaceutical candidates .

Implications for Target Compound :

  • The absence of halogen atoms (e.g., Br/Cl in ) in this compound may reduce kinase inhibition potency but improve selectivity.
  • Molecular docking studies in suggest that stereochemistry and substituent orientation critically affect binding. The ethyl group’s flexibility may allow adaptive interactions with hydrophobic kinase domains .

Challenges for Target Compound :

  • Introducing the 3-ethylphenylamino group may require regioselective amination under controlled conditions.
  • ’s optimized ammonolysis (3 h, 27°C) could be adapted, but ethyl-substituted anilines may necessitate higher temperatures or catalysts .

Biological Activity

2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring and a sulfonamide group, both known for their roles in various pharmacological applications. The primary focus of this article is to explore the biological activity of this compound, particularly its enzyme inhibition properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Sulfonamide group : Known for its antibacterial properties, typically acting as a competitive inhibitor in bacterial folic acid synthesis.
  • 3-Ethylphenyl moiety : This substitution contributes to the unique chemical properties and biological activity of the compound.

The structure can be represented as follows:

C13H16N2O2S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

Enzyme Inhibition

Research indicates that this compound primarily acts as an inhibitor of specific kinases, particularly phosphoinositide 3-kinases (PI3Ks). These kinases are crucial in cellular signaling pathways that regulate growth, metabolism, and survival. Inhibition of PI3K activity can lead to therapeutic benefits in various diseases, including cancer and inflammatory conditions .

Antibacterial Properties

The sulfonamide component of the compound is linked to antibacterial activity through its role as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria. This mechanism is similar to that of traditional sulfa drugs, which have been widely used in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The following table summarizes key structural features and their corresponding biological activities:

Structural FeatureBiological ActivityNotes
Pyridine ringEnzyme inhibition (PI3K)Essential for binding to active sites
Sulfonamide groupAntibacterial activityInhibits folic acid synthesis
3-Ethylphenyl substitutionEnhanced selectivity towards specific targetsInfluences pharmacokinetics and solubility

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds similar to this compound. For instance:

  • PI3K Inhibition Study : A study demonstrated that derivatives of pyridine-sulfonamide compounds effectively inhibited PI3K activity, leading to reduced cell proliferation in cancer models. The IC50 values for these compounds were significantly lower than those of standard treatments, indicating enhanced potency .
  • Antibacterial Efficacy : Another research highlighted the antibacterial properties of sulfonamide derivatives against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option.

Q & A

Q. What are the key synthetic pathways for 2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide, and how can purity be optimized during synthesis?

The synthesis typically involves multi-step reactions, starting with the functionalization of pyridine derivatives. Critical steps include sulfonamide group introduction via nucleophilic substitution and subsequent coupling with 3-ethylphenylamine. Purity optimization requires rigorous control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification techniques like column chromatography or recrystallization using polar aprotic solvents (e.g., DMF or DMSO) . Catalysts such as Lewis acids (e.g., AlCl₃) may accelerate intermediate formation, while HPLC or LC-MS can verify purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

X-ray crystallography is the gold standard for confirming molecular geometry and hydrogen-bonding patterns, as demonstrated in analogous sulfonamide structures . Complementary techniques include:

  • ¹H/¹³C NMR : To verify aromatic proton environments and substituent integration.
  • FT-IR : For identifying sulfonamide S=O stretching (~1350–1300 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • Mass spectrometry (ESI-TOF) : To confirm molecular weight and fragmentation patterns .

Q. What are the primary solubility challenges for this compound in aqueous media, and how can they be addressed experimentally?

Sulfonamides often exhibit poor aqueous solubility due to hydrophobic aryl groups. Strategies include:

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing biological targets.
  • pH adjustment : Protonation of the sulfonamide group (pKa ~10–12) in acidic buffers may improve solubility .
  • Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) can stabilize the compound in physiological media .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonamide functionalization be elucidated under varying catalytic conditions?

Mechanistic studies require a combination of kinetic isotope effects (KIE), computational modeling (DFT), and trapping of reactive intermediates. For example, deuterated solvents can identify proton-transfer steps, while DFT calculations predict transition-state geometries for nucleophilic attack pathways . Monitoring reaction progress via in-situ NMR or Raman spectroscopy provides real-time mechanistic insights .

Q. What experimental designs are optimal for resolving contradictory biological activity data in enzyme inhibition assays?

Contradictions may arise from assay conditions (e.g., buffer ionic strength, redox agents). To address this:

  • Dose-response standardization : Use fixed enzyme concentrations (e.g., 10 nM COX-2) and vary compound concentrations (1 nM–100 µM) to generate IC₅₀ curves .
  • Orthogonal assays : Validate inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives from aggregation artifacts .
  • Control for off-target effects : Include negative controls (e.g., sulfonamide derivatives with inert substituents) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?

SAR studies should employ a modular synthesis approach, varying substituents on the pyridine and ethylphenyl moieties. Key parameters to analyze include:

  • Electron-withdrawing/donating groups : Impact on sulfonamide reactivity and target binding (e.g., nitro vs. methoxy substituents).
  • Steric effects : Bulky groups (e.g., tert-butyl) may hinder enzyme active-site access.
  • Bioisosteric replacements : Replace the sulfonamide with phosphonamide or carboxylate groups to assess binding affinity changes .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 37°C. Monitor degradation via LC-MS to identify labile bonds .
  • Plasma stability assays : Incubate with human plasma and quantify intact compound over 24 hours using HPLC .
  • Light sensitivity tests : UV-vis spectroscopy under ICH Q1B guidelines to determine photodegradation thresholds .

Methodological Guidance for Data Interpretation

Q. How should researchers reconcile discrepancies between computational docking predictions and experimental binding affinities?

Discrepancies often stem from solvent effects or protein flexibility. Refine docking models by:

  • Including explicit water molecules in molecular dynamics (MD) simulations.
  • Using ensemble docking against multiple protein conformations (e.g., from NMR or cryo-EM structures).
  • Validating with thermodynamic data (e.g., ITC for ΔH and ΔS measurements) .

Q. What statistical approaches are robust for analyzing dose-dependent toxicity in cell-based assays?

  • Hill slope modeling : Fit dose-response data to sigmoidal curves to estimate EC₅₀ and maximal toxicity.
  • ANOVA with post-hoc tests : Compare treatment groups against controls (e.g., Tukey’s HSD for multiple comparisons).
  • Principal component analysis (PCA) : Identify confounding variables (e.g., batch effects in cell culture) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide
Reactant of Route 2
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2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide

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